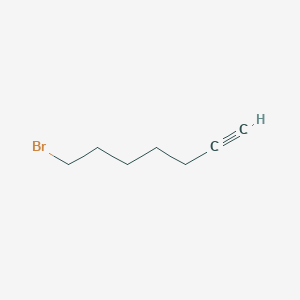

7-Bromohept-1-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br. It is characterized by the presence of a bromine atom attached to the seventh carbon of a hept-1-yne chain. This compound is a pale yellow to light yellow oil and is used as a building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Bromohept-1-yne can be synthesized through various methods. One common approach involves the bromination of hept-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at low temperatures to control the addition of bromine to the terminal alkyne, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromohept-1-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized hept-1-yne derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.

Electrophilic Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) are used under controlled temperatures to facilitate the addition reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as hept-1-yne-7-ol, hept-1-yne-7-amine, or hept-1-yne-7-thiol can be formed.

Addition Products: Dihaloalkanes or other addition products are formed when electrophiles react with the triple bond.

Aplicaciones Científicas De Investigación

7-Bromohept-1-yne is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: Researchers use this compound to study enzyme mechanisms and to develop enzyme inhibitors.

Medicinal Chemistry: It is employed in the design and synthesis of potential therapeutic agents

Mecanismo De Acción

The mechanism of action of 7-Bromohept-1-yne involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups into the hept-1-yne chain. The triple bond in the molecule provides a site for addition reactions, enabling the formation of diverse chemical structures. These reactions are facilitated by the molecular targets and pathways involved, such as nucleophilic attack on the carbon-bromine bond or electrophilic addition to the triple bond .

Comparación Con Compuestos Similares

1-Bromoheptane: Similar to 7-Bromohept-1-yne but lacks the triple bond, making it less reactive in addition reactions.

7-Chlorohept-1-yne: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a triple bond in its structure. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and research applications .

Actividad Biológica

7-Bromohept-1-yne is an acetylenic compound with the molecular formula C7H11Br. Its structure features a carbon-carbon triple bond and a bromine atom, which contribute to its unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and safety profiles.

This compound is characterized as a colorless to pale-yellow liquid with a boiling point of approximately 196-197°C. It is soluble in organic solvents like ethanol and ether but insoluble in water, which influences its biological interactions and applications. The compound's acetylenic nature allows for various chemical reactions, making it useful in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes.

- Cytotoxic Effects : Investigations have indicated that this compound may possess cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve apoptosis induction in specific cancer cells, making it a candidate for further anticancer research.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes. This could position it as a therapeutic agent in treating inflammatory diseases.

The biological mechanisms underlying the activity of this compound are still being elucidated. Key findings include:

- Interaction with Cellular Targets : Studies indicate that this compound may interact with cellular proteins or receptors, influencing signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values ranged from 10 to 20 µM across different cell types, indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests against common pathogens showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests effective antimicrobial properties warranting further exploration.

- Enzyme Inhibition Studies : Research focusing on inflammatory markers revealed that this compound could inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Comparative Analysis

To better understand the significance of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| 7-Chlorohept-1-yne | Moderate antibacterial | Contains chlorine; different reactivity profile |

| 7-Iodohept-1-yne | Higher cytotoxicity | More reactive due to iodine; potential for diverse applications |

| 3-Bromohex-1-yne | Antiproliferative | Different structural characteristics affecting reactivity |

Safety Profile

While investigating the biological activities of this compound, safety assessments are crucial. The compound exhibits irritant properties upon skin contact and should be handled with care in laboratory settings. Toxicological studies are necessary to establish safe dosage ranges for potential therapeutic applications.

Propiedades

IUPAC Name |

7-bromohept-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBMYWHADQVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.